Malathion-d6

Übersicht

Beschreibung

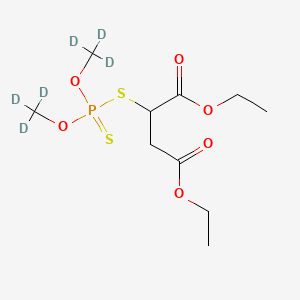

Malathion-d6 ist eine deuterierte Form von Malathion, einem Organophosphat-Insektizid. Es wird hauptsächlich als interner Standard für die Quantifizierung von Malathion in verschiedenen analytischen Anwendungen verwendet, wie z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Die Verbindung hat die Summenformel C10H13D6O6PS2 und ein Molekulargewicht von 336,4 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Malathion-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Malathionmolekül. Dies kann durch den Einsatz deuterierter Reagenzien im Syntheseprozess erreicht werden. Ein gängiges Verfahren beinhaltet die Reaktion von Diethylmaleat mit deuteriertem Methanol in Gegenwart eines Katalysators, um das deuterierte Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit O,O-Dimethylphosphorodithioat umgesetzt, um this compound zu erzeugen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und kontrollierten Reaktionsbedingungen, um die Einarbeitung von Deuteriumatomen zu gewährleisten. Das Endprodukt wird mittels Verfahren wie Umkristallisation und Chromatographie gereinigt, um die gewünschte Reinheit und Isotopenmarkierung zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Malathion-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Malaoxon-d6 zu bilden, einen giftigeren Metaboliten.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen die Deuteriumatome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Hydrolyse: Saure oder basische Bedingungen können Hydrolysereaktionen begünstigen.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte

Malaoxon-d6: Entsteht durch Oxidation.

Diethylmaleat-d6: Entsteht durch Hydrolyse.

Substituierte Derivate: Entstehen durch Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Internal Standard for Mass Spectrometry

Malathion-d6 is primarily utilized as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterated isotopes allow for accurate quantification of malathion levels in various samples, including biological fluids and environmental matrices. The use of deuterated standards helps to correct for matrix effects and improves the reliability of the results.

| Application | Methodology | Purpose |

|---|---|---|

| Quantification of malathion | GC-MS, LC-MS | Accurate measurement in complex matrices |

| Environmental monitoring | Soil, water analysis | Detection of pesticide residues |

| Pharmacokinetics studies | Animal models | Understanding absorption and metabolism |

Research on Toxicity and Metabolism

Toxicological Studies

Research involving this compound has provided insights into the toxicological profiles of malathion. Studies have shown that malathion acts as an acetylcholinesterase inhibitor, leading to cholinergic toxicity. The use of this compound allows researchers to trace metabolic pathways and degradation products without interference from the natural isotopic composition of malathion.

Case Study: Metabolic Pathways

A study investigated the metabolic pathways of malathion using this compound as a tracer. The results indicated that malathion undergoes hydrolysis and oxidation, leading to several metabolites, including malaoxon, which is more toxic than the parent compound. This research highlights the importance of understanding degradation pathways for risk assessment in agricultural practices.

Environmental Fate Studies

Degradation Mechanisms

This compound has been employed in studies aimed at elucidating the degradation mechanisms of malathion in various environmental conditions. Understanding these pathways is crucial for assessing the environmental impact of pesticide use.

| Environmental Condition | Degradation Pathway | Key Findings |

|---|---|---|

| Soil | Ester hydrolysis | Rapid degradation under moist conditions |

| Water | Photolysis | Significant breakdown under UV exposure |

| Temperature Variations | Temperature-dependent pathways | Higher temperatures accelerate degradation |

Development of Analytical Methods

Synthesis and Application

Recent research has focused on developing methods for synthesizing this compound for use as an internal standard in herbal medicine analysis. These methods enhance the ability to detect pesticide residues in medicinal plants, ensuring safety and compliance with health regulations.

Case Study: Herbal Medicine Analysis

A study evaluated the distribution of this compound in various herbal plants such as marigolds and valerian. The findings demonstrated that using deuterated standards significantly improved detection limits and accuracy in quantifying pesticide residues, thereby supporting regulatory assessments.

Wirkmechanismus

Malathion-d6, like malathion, acts as an acetylcholinesterase inhibitor. Upon uptake into the target organism, it binds irreversibly to the serine residue in the active catalytic site of the cholinesterase enzyme. This binding leads to the formation of a phosphoester group, which deactivates the enzyme and results in the accumulation of acetylcholine at the synapse. The buildup of acetylcholine causes continuous stimulation of the nerves, leading to paralysis and death of the target organism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Malathion: Die nicht-deuterierte Form von Malathion-d6, weit verbreitet als Insektizid.

Dimethoat-d6: Ein weiteres deuteriertes Organophosphat, das als interner Standard in analytischen Anwendungen verwendet wird.

Chlorpyrifos-d6: Eine deuterierte Form von Chlorpyrifos, die für ähnliche Zwecke in der analytischen Chemie verwendet wird.

Einzigartigkeit

This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die in analytischen Anwendungen deutliche Vorteile bietet. Das Vorhandensein von Deuteriumatomen ermöglicht eine genauere Quantifizierung und Unterscheidung von nicht-deuterierten Verbindungen in der Massenspektrometrie. Dies macht this compound zu einem unschätzbaren Werkzeug in der Forschung, die sich mit der Detektion und Analyse von Malathion und seinen Metaboliten befasst .

Biologische Aktivität

Malathion-d6 is a deuterated form of malathion, an organophosphate insecticide widely used in agriculture and public health. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, including its toxicity, mechanisms of action, and implications for human health.

Malathion functions primarily as an acetylcholinesterase (AChE) inhibitor, leading to the accumulation of acetylcholine at synapses, which disrupts normal neurotransmission. The metabolite malaoxon is significantly more potent than malathion itself, being approximately 100 times more effective at inhibiting AChE .

1.2 Cytotoxicity

Studies have demonstrated that malathion exposure can lead to cytotoxic effects in various cell types. For instance, research on human lymphocytes showed that malathion exposure resulted in a concentration-dependent reduction in cell viability and altered gene expression linked to cancer pathways . Specifically, 659 genes were upregulated while 3729 were downregulated, with notable impacts on genes involved in hematopoiesis and tumor suppression.

| Concentration (μg/mL) | Cell Viability (%) | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| 50 | ~80 | 659 | 3729 |

| 100 | ~50 | N/A | N/A |

2. Oxidative Stress and Antioxidant Response

Malathion exposure has been linked to increased oxidative stress in plant and animal models. In a study involving Allium cepa (onion), malathion treatment led to elevated levels of lipid peroxidation and changes in antioxidant enzyme activities . Specifically, activities of catalase (CAT) and superoxide dismutase (SOD) were upregulated, while ascorbate peroxidase (APX) and glutathione reductase (GR) activities were downregulated under certain concentrations.

2.1 Enzyme Activity Changes

| Enzyme | Activity Change |

|---|---|

| Catalase (CAT) | Upregulated |

| Superoxide Dismutase (SOD) | Upregulated |

| Ascorbate Peroxidase (APX) | Downregulated |

| Glutathione Reductase (GR) | Downregulated |

3. Carcinogenic Potential

The carcinogenic potential of malathion has been a subject of extensive research. Epidemiological studies have suggested a correlation between malathion exposure and increased cancer incidence among agricultural workers . The alteration of gene expression profiles in lymphocytes indicates that malathion may influence pathways critical for cancer development.

4. Neurotoxicity

Research indicates that malathion can induce neurotoxic effects through both cholinergic and non-cholinergic mechanisms. It has been shown to cause neuroinflammation and apoptosis in neuronal cells . The U.S. EPA has classified malathion as possibly carcinogenic based on animal studies showing liver cancer at high doses .

5. Biomonitoring and Metabolism

Biomarkers of exposure to malathion include its metabolites such as monomethyl malathion (MMA) and dimethylphosphate (DMP). These metabolites are typically detected in urine following exposure, with half-lives ranging from minutes to hours depending on the route of administration .

5.1 Metabolite Profiles

| Metabolite | Excretion Rate (%) |

|---|---|

| Monomethyl Malathion (MMA) | 35% |

| Dimethyl Phosphate (DMP) | ~20% |

6. Case Studies

Several case studies have highlighted the adverse effects associated with malathion exposure:

- Case Study A : A cohort study involving agricultural workers revealed significant associations between malathion exposure and neurological disorders.

- Case Study B : An investigation into the effects on children living near agricultural areas found increased incidences of respiratory issues linked to pesticide use.

Eigenschaften

IUPAC Name |

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601339971 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-72-2 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Malathion-d6 synthesized and what advantages does it offer as an internal standard for analyzing pesticide residues in complex matrices like medicinal plants?

A1: this compound is a deuterated analog of the organophosphate pesticide Malathion. It is synthesized by substituting six hydrogen atoms with six deuterium atoms. This isotopic substitution allows for its distinct detection via mass spectrometry while maintaining very similar chemical properties to Malathion.

Q2: How was this compound characterized in the study, and what insights did these analyses provide?

A2: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to characterize the synthesized this compound []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.